Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid
Overview
Description
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid is an organic compound belonging to the class of thiophenyl-substituted aliphatic carboxylic acids. It is a white, crystalline solid with a melting point of 126-128°C. This compound is used in organic synthesis as a building block for the synthesis of various pharmaceuticals, biochemicals, and other organic compounds.
Scientific Research Applications
1. N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonylation of amines using heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is significant for N-Boc derivatives such as N-Boc-protected amino acids, which are crucial in peptide synthesis due to their resistance to racemization. N-Boc-protected amino acids can easily be converted into free amines, useful in solid-phase peptide synthesis (Heydari et al., 2007).
2. Amino Acids and Peptides Synthesis
The synthesis of 2-amino-4-(3-pyridyl)butyric acid and its application in the creation of peptides, such as Boc-Ala(3 Pm)-Ala-Ala-Ala-Lys(Z)-OPic, has been reported. These compounds have shown potential as weak inhibitors of human leucocytic elastase (Ratcliffe et al., 1985).
3. Tert-butyl Esters of N-protected Amino Acids
The synthesis of tert-butyl esters of N-protected amino acids using tert-butyl fluorocarbonate (Boc-F) is efficient for producing tert-butyl esters of N-protected amino acids. The process is done under mild conditions at room temperature (Loffet et al., 1989).
4. Preparation of N-t-Butoxycarbonyl Derivatives
The preparation of N-t-butoxycarbonyl derivatives from di-t-butyl dicarbonate and amino acid esters has been explored. These derivatives are useful for selective blocking and deblocking of amino or other groups in synthesis processes (Tarbell et al., 1972).
5. N-amination of Amino Acids
N-amination of amino acids using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been demonstrated. This method is particularly useful for the synthesis of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
6. Peptidomimetics Building Block
The use of 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) in the synthesis of peptidomimetics has been investigated. ATPC serves as a useful N-terminal moiety in both solution and solid-phase peptide synthesis (Bissyris et al., 2005).
Future Directions
The future directions of research on “Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid” could involve further exploration of its potential applications in organic synthesis, particularly in the context of the Suzuki–Miyaura coupling reaction . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research.
Mechanism of Action
Target of Action
Compounds of this nature are often used in the synthesis of complex organic molecules, suggesting that their targets could be a wide range of organic substrates .
Mode of Action
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid likely interacts with its targets through chemical reactions, specifically in the formation of carbon-carbon bonds. This is suggested by its potential use in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds, affecting the pathways these compounds are involved in.
Pharmacokinetics
As a synthetic compound used in organic chemistry, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would likely be the formation of new organic compounds through carbon-carbon bond formation . The specific effects would depend on the compounds being synthesized.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158136 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-00-8 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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